molecular formula C10H12ClNO2 B13045611 5-Chloro-8-methoxychroman-4-amine

5-Chloro-8-methoxychroman-4-amine

Cat. No.: B13045611
M. Wt: 213.66 g/mol
InChI Key: KSVGWPWXWUGIIN-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxychroman-4-amine is a chemical compound with the molecular formula C10H12ClNO2 It belongs to the class of chroman derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methoxychroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable chroman derivative.

    Chlorination: The chroman derivative is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Methoxylation: The chlorinated intermediate is then subjected to methoxylation at the 8-position using a methoxylating agent like dimethyl sulfate (DMS) or methyl iodide (CH3I).

    Amination: Finally, the methoxylated intermediate undergoes amination at the 4-position using an amine source such as ammonia (NH3) or an amine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methoxychroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chroman derivatives with various functional groups.

Scientific Research Applications

5-Chloro-8-methoxychroman-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with similar structural features but lacking the chlorine and methoxy groups.

    8-Methoxychroman-4-amine: Similar to 5-Chloro-8-methoxychroman-4-amine but without the chlorine atom.

    5-Chloro-4-aminobenzene: Contains the chlorine and amine groups but lacks the chroman structure.

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy groups on the chroman scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-chloro-8-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO2/c1-13-8-3-2-6(11)9-7(12)4-5-14-10(8)9/h2-3,7H,4-5,12H2,1H3

InChI Key

KSVGWPWXWUGIIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(CCO2)N

Origin of Product

United States

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